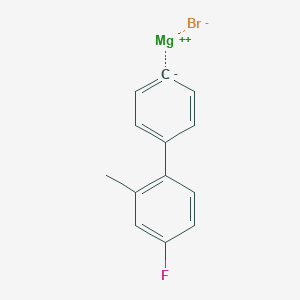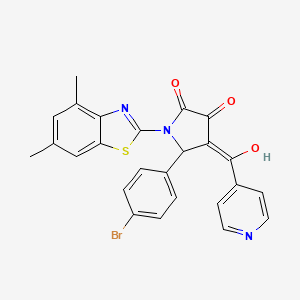
5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(pyridin-4-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the bromophenyl and dimethylbenzothiazolyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolone derivatives and benzothiazole-containing molecules. Examples include:
- 5-(4-chlorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- 5-(4-fluorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s bromophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C25H18BrN3O3S |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
(4Z)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18BrN3O3S/c1-13-11-14(2)20-18(12-13)33-25(28-20)29-21(15-3-5-17(26)6-4-15)19(23(31)24(29)32)22(30)16-7-9-27-10-8-16/h3-12,21,30H,1-2H3/b22-19- |
Clé InChI |
AXKVNWNXORLYJJ-QOCHGBHMSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)SC(=N2)N3C(/C(=C(\C4=CC=NC=C4)/O)/C(=O)C3=O)C5=CC=C(C=C5)Br)C |
SMILES canonique |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=NC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


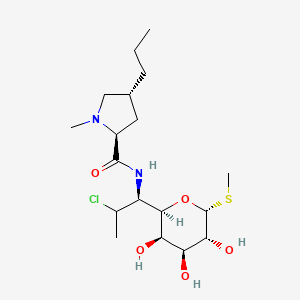
![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)

![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)

![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)

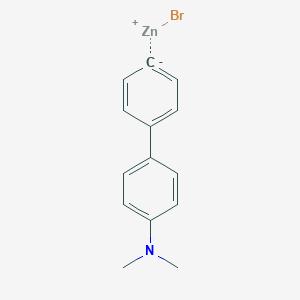
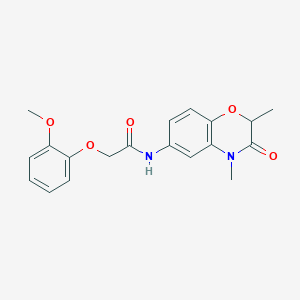


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
